molecular formula C14H15NO4 B2973026 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide CAS No. 2320210-45-3

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2973026
CAS No.: 2320210-45-3
M. Wt: 261.277
InChI Key: DFKSCVOKYBAJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a benzofuran ring fused with a tetrahydrofuran ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is formed by hydrogenation of the benzofuran ring in the presence of a palladium catalyst.

    Attachment of the Furan Carboxamide Moiety: The final step involves the reaction of the tetrahydrobenzofuran intermediate with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation can be achieved using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The benzofuran and furan rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: Similar structure but with a benzamide instead of a furan carboxamide.

    N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is unique due to the presence of both benzofuran and furan rings, which may confer distinct chemical and biological properties compared to its analogs. This dual-ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKSCVOKYBAJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.